Product packaging for 1-(4-Hydroxy-3-methylphenyl)butan-1-one(Cat. No.:CAS No. 52780-68-4)

1-(4-Hydroxy-3-methylphenyl)butan-1-one

Cat. No.: B13630751
CAS No.: 52780-68-4
M. Wt: 178.23 g/mol
InChI Key: NUBIDDDRLIKEEM-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methylphenyl)butan-1-one is a high-purity chemical compound offered for research and development purposes. It belongs to a class of phenolic compounds that are of significant interest in scientific research, particularly in the field of medicinal chemistry. Researchers are exploring its potential bioactivity, which may be related to structurally similar compounds like zingerone (4-(4-hydroxy-3-methylphenyl)butan-2-one) . Studies on zingerone, a related phenolic alkanone found in ginger, have demonstrated a broad spectrum of pharmacological properties, including potent antioxidant and anti-inflammatory effects. These activities are linked to mechanisms such as the alleviation of oxidative stress by increasing the activity of endogenous antioxidants (e.g., glutathione, superoxide dismutase) and the suppression of the redox-sensitive transcription factor NF-κB, which subsequently downregulates pro-inflammatory cytokines . This makes such compounds promising candidates for investigating metabolic and inflammatory conditions. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in various applications, including as a building block in organic synthesis, a standard in analytical chemistry, or a probe for studying biochemical pathways in in vitro models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13630751 1-(4-Hydroxy-3-methylphenyl)butan-1-one CAS No. 52780-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52780-68-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-3-methylphenyl)butan-1-one

InChI

InChI=1S/C11H14O2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,12H,3-4H2,1-2H3

InChI Key

NUBIDDDRLIKEEM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for the Construction of 1 4 Hydroxy 3 Methylphenyl Butan 1 One

Regioselective Approaches to the Butanone Moiety

The core challenge in synthesizing 1-(4-hydroxy-3-methylphenyl)butan-1-one lies in controlling the position of the incoming butanoyl group on the aromatic ring. The starting material, 2-methylphenol, has two activating groups—a hydroxyl (-OH) and a methyl (-CH3)—which direct electrophiles to specific positions. The powerful ortho, para-directing hydroxyl group primarily controls the reaction's regioselectivity. The desired product is the result of acylation at the para position relative to the hydroxyl group.

Friedel-Crafts Acylation Strategies utilizing Butanoyl Chlorides/Anhydrides

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones through electrophilic aromatic substitution. organic-chemistry.org In this approach, 2-methylphenol is reacted with an acylating agent, such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a strong Lewis acid catalyst.

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the interaction between the acylating agent and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring of 2-methylphenol. The hydroxyl group of 2-methylphenol strongly directs the substitution to the para position, leading to the formation of the desired product. A stoichiometric amount of the Lewis acid is typically required, as it coordinates to both the reactant and the product. organic-chemistry.org

Key Reaction Parameters:

Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid, though others like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used. sigmaaldrich.commasterorganicchemistry.com

Acylating Agent: Butanoyl chloride is highly reactive, while butyric anhydride can also be employed. sigmaaldrich.comnbinno.com

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane is typically used. chemicalbook.com

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control reactivity and selectivity. chemicalbook.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

Reactant Acylating Agent Catalyst Solvent Temperature Product
2-Methylphenol Butanoyl Chloride AlCl₃ Dichloromethane 0 °C to RT This compound
2-Methylphenol Butyric Anhydride AlCl₃ 1,2-Dichloroethane 0 °C to RT This compound

This is an interactive table based on established Friedel-Crafts acylation principles.

Fries Rearrangement Protocols for Hydroxyphenyl Ketone Formation

The Fries rearrangement is an alternative, indirect method for synthesizing hydroxy aryl ketones. wikipedia.org This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxy ketone, catalyzed by a Lewis acid. sigmaaldrich.com For the synthesis of this compound, the precursor required is 2-methylphenyl butanoate.

The synthesis is a two-step process:

Esterification: 2-methylphenol is first converted to its corresponding ester, 2-methylphenyl butanoate, by reacting it with butanoyl chloride or butyric anhydride.

Rearrangement: The isolated phenolic ester is then treated with a Lewis acid, such as AlCl₃, which catalyzes the migration of the butanoyl group from the phenolic oxygen to the aromatic ring. wikipedia.org

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature. wikipedia.org Low reaction temperatures generally favor the formation of the para-isomer, which is the desired product in this case. Higher temperatures tend to yield more of the ortho-isomer. A widely accepted mechanism involves the generation of an acylium ion intermediate that then reacts via electrophilic aromatic substitution. wikipedia.org

Table 2: Temperature Effects on Fries Rearrangement Regioselectivity

Precursor Catalyst Temperature Major Product
2-Methylphenyl butanoate AlCl₃ Low (< 60 °C) This compound (para)
2-Methylphenyl butanoate AlCl₃ High (> 100 °C) 1-(2-Hydroxy-3-methylphenyl)butan-1-one (ortho)

This is an interactive table illustrating the temperature-dependent selectivity of the Fries Rearrangement. wikipedia.org

A photochemical variant, the photo-Fries rearrangement, can also achieve this transformation using UV light without a catalyst, though it often results in lower yields. sigmaaldrich.comwikipedia.org

Palladium-Catalyzed Coupling Reactions for Aryl Ketone Synthesis

Modern synthetic methods offer alternatives to classical approaches, with palladium-catalyzed cross-coupling reactions being a powerful tool for C-C bond formation. The synthesis of aryl ketones can be achieved by coupling an aryl halide or triflate with an organometallic reagent.

A plausible, though less common, strategy for synthesizing this compound could involve a palladium-catalyzed carbonylative coupling reaction. For instance, a protected derivative of 4-bromo-2-methylphenol could be coupled with an organotin reagent (Stille coupling) or an organoboron reagent (Suzuki coupling) in the presence of carbon monoxide and a palladium catalyst.

A more direct approach might involve the Heck reaction, coupling a functionalized pyridine with a diol under palladium catalysis to form a ketone precursor. researchgate.net While specific applications for this target molecule are not widely documented, the versatility of palladium catalysis suggests a viable pathway. The key to success in such reactions is often the design and selection of the appropriate ligand for the palladium catalyst, which controls selectivity and activity. nih.gov

Functional Group Interconversions for Precursor Synthesis

The successful synthesis of the target molecule relies on the availability and proper functionalization of precursor molecules. This involves both the modification of the aromatic ring and the preparation of the alkyl chain component.

Aromatic Ring Functionalization and Substitution Reactions

The primary aromatic precursor is 2-methylphenol. The inherent directing effects of the hydroxyl and methyl groups are crucial for the regioselectivity of the acylation step.

Hydroxyl Group (-OH): As a strongly activating, ortho, para-directing group, it primarily dictates the position of electrophilic attack. The para position is sterically more accessible than the ortho positions.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.

In the case of 2-methylphenol, the para-position to the hydroxyl group is the most nucleophilic and sterically favored site for electrophilic substitution, leading to the desired 1,3,4-trisubstituted pattern. In syntheses requiring precursor modifications, such as palladium-catalyzed coupling, functional groups like halides (e.g., bromine) might be introduced onto the ring at specific positions to enable subsequent coupling reactions.

Strategic Manipulation of Alkyl Chain Precursors

The butanoyl moiety is introduced using an activated form of butyric acid. The preparation of these precursors is a standard procedure in organic synthesis.

Butanoyl Chloride: This highly reactive acyl chloride is typically synthesized from butyric acid by treatment with thionyl chloride (SOCl₂). The reaction converts the carboxylic acid into the more electrophilic acid chloride, making it suitable for Friedel-Crafts acylation.

2-Methylphenyl butanoate: This ester is the precursor for the Fries rearrangement. It is prepared by reacting 2-methylphenol with either butanoyl chloride or butyric anhydride, often in the presence of a mild base like pyridine to neutralize the HCl or butyric acid byproduct.

The selection and synthesis of these precursors are fundamental steps that enable the subsequent key bond-forming reactions to construct the final this compound molecule.

Catalytic and Green Chemistry Innovations in Synthesis

The paradigm of chemical synthesis is increasingly shifting towards methodologies that are not only efficient in terms of yield and selectivity but also adhere to the principles of green chemistry. This section delves into the innovative catalytic strategies that are at the forefront of constructing aryl ketones such as this compound.

Transition Metal Catalysis in C-C and C-O Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, offering powerful tools for the synthesis of complex molecules from simple precursors. For the construction of this compound, palladium- and copper-catalyzed reactions are of particular significance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and carbonylative couplings, provide versatile pathways to aryl ketones. For instance, a plausible route to the target molecule could involve the palladium-catalyzed coupling of an appropriate organoboron reagent derived from 2-methylphenol with a butyrylating agent. The use of highly active monophosphine-based catalysts has been shown to be effective in the synthesis of phenols from aryl halides, a reaction that can be adapted for the formation of the phenolic ketone. beilstein-journals.org

Copper-catalyzed reactions also offer a cost-effective and efficient alternative for the synthesis of aryl ketones. Copper-mediated cross-coupling of organozinc reagents with carboxylic acids represents a direct route to ketone synthesis. chemrxiv.org This methodology could be applied to the synthesis of this compound by coupling a suitable organozinc derivative of 2-methylphenol with butyric acid or its derivative.

Catalyst SystemReactantsReaction TypePotential ProductReference
Pd(OAc)₂ / Phosphine Ligand2-methylphenylboronic acid, Butyryl chlorideSuzuki-Miyaura CouplingThis compound organic-chemistry.org
CuI / Ligand2-methylphenol derivative, Butyrylating agentCross-CouplingThis compound chemrxiv.org
Pd(OAc)₂ / DPPFBenzyl alcohol, Carbon monoxideCarbonylation2-Alkylaryl acetate (intermediate) mdpi.com

Photocatalytic and Electrocatalytic Methodologies

Harnessing the power of light and electricity, photocatalysis and electrocatalysis have emerged as sustainable and powerful tools in organic synthesis. These methods often operate under mild conditions and can enable unique chemical transformations.

Photocatalysis utilizes visible light to initiate chemical reactions, often through the generation of radical intermediates. The synthesis of aromatic ketones can be achieved through visible-light-mediated C-H oxygenation, using air as a green oxidant. lidsen.com In a potential synthesis of this compound, a photocatalyst like Eosin Y could be employed to activate a suitable precursor for subsequent acylation. lidsen.com Another approach involves the oxidative coupling of photogenerated alkyl radicals with styrenes, which could be adapted to introduce the butyryl group. nih.gov

Electrocatalysis employs an electric current to drive chemical reactions, offering a high degree of control over the reaction conditions. The electrochemical synthesis of phenolic compounds from the oxidation of phenols is a viable route. confex.com This could be applied to the functionalization of 2-methylphenol. Furthermore, electrochemical carbonylation reactions provide a green alternative to traditional methods for introducing carbonyl groups. researchgate.net

MethodCatalyst/MediatorReactantsKey TransformationPotential ApplicationReference
PhotocatalysisEosin YSubstituted Toluene, AirC-H OxygenationSynthesis of aromatic ketone lidsen.com
ElectrocatalysisPlatinum electrodeAromatic aldehyde/ketonePhenyl-carbonyl couplingDimerization and functionalization researchgate.net

Solvent-Free and Aqueous-Phase Synthetic Strategies

Eliminating or replacing hazardous organic solvents is a key goal of green chemistry. Solvent-free and aqueous-phase synthesis offer significant environmental benefits and can also lead to improved reaction efficiency.

Solvent-free synthesis often involves reactions conducted in the neat state or with the assistance of microwave irradiation. The Friedel-Crafts acylation, a classic method for synthesizing aryl ketones, can be performed under solvent-free conditions using catalysts like aluminum dodecatungstophosphate. organic-chemistry.org This approach could be directly applied to the acylation of 2-methylphenol with butyryl chloride. Microwave-assisted Fries rearrangement of phenyl esters is another powerful solvent-free method for the regioselective synthesis of hydroxyaryl ketones. niscpr.res.in A 2-methylphenyl butyrate precursor could be rearranged to yield the desired product under these conditions.

Aqueous-phase synthesis utilizes water as a benign and abundant solvent. Palladium-catalyzed coupling reactions for the synthesis of aryl ketones have been successfully carried out in water, often with the aid of surfactants to overcome solubility issues. organic-chemistry.org The acylation of phenols can also be performed in the vapor phase over solid acid catalysts, offering a continuous and potentially greener process. researchgate.netcsic.es

StrategyCatalyst/ConditionsReactantsReaction TypeAdvantageReference
Solvent-FreeAlPW₁₂O₄₀2-Methylphenol, Butyryl chlorideFriedel-Crafts AcylationReduced waste, mild conditions organic-chemistry.org
Microwave-AssistedAcidic Al₂O₃-ZnCl₂2-Methylphenyl butyrateFries RearrangementRapid, high yield, solvent-free
Aqueous-PhasePd(OAc)₂ / SurfactantArylboronic acid, Acyl chlorideSuzuki-Miyaura CouplingUse of water as solvent organic-chemistry.org

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 4 Hydroxy 3 Methylphenyl Butan 1 One

Carbonyl Group Reactivity: Nucleophilic Additions and Condensation Reactions

The carbonyl group of the butanone chain is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the attached aromatic ring. Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of these reactions can be either reversible or irreversible, largely dependent on the basicity of the incoming nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents, result in irreversible additions. For instance, the reduction of the carbonyl group to a secondary alcohol is a common transformation. In contrast, weaker nucleophiles like water, alcohols, and amines typically undergo reversible additions.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, can also occur at the carbonyl group. For example, reaction with primary amines under mildly acidic conditions can form imines, while secondary amines can yield enamines. youtube.com An analogous reaction is the aldol (B89426) condensation of 1-(4-tert-alkoxy-phenyl)-butan-3-one with acetone (B3395972) under basic conditions, which proceeds in good yield, demonstrating the susceptibility of the carbonyl group to such transformations. google.com

Table 1: Representative Nucleophilic Addition Reactions of the Carbonyl Group

Reaction TypeNucleophile/ReagentProduct TypeTypical Conditions
ReductionSodium Borohydride (B1222165) (NaBH₄)Secondary AlcoholMethanol/Ethanol, 0°C to RT
Grignard ReactionAlkyl Magnesium Bromide (R-MgBr)Tertiary AlcoholAnhydrous Ether, followed by aqueous workup
Cyanohydrin FormationHydrogen Cyanide (HCN) / Sodium Cyanide (NaCN)CyanohydrinBuffered aqueous solution
Imine FormationPrimary Amine (R-NH₂)ImineMildly acidic (pH 4-5)
Enamine FormationSecondary Amine (R₂NH)EnamineMildly acidic (pH 4-5) with water removal

Phenolic Hydroxyl Group Derivatizations and Interconversions

The phenolic hydroxyl group is another key reactive site, acting as a nucleophile or a proton donor. Its derivatization is crucial for protecting the group during reactions at other sites or for modifying the molecule's properties.

Etherification and Esterification Strategies

Etherification and esterification are common strategies to modify the phenolic hydroxyl group. In these reactions, the phenol (B47542) acts as a nucleophile.

Etherification: The Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., sodium hydride) to form a phenoxide, followed by reaction with an alkyl halide, is a standard method. Alternatively, the Mitsunobu reaction provides a mild method for coupling the phenol with a primary or secondary alcohol. beilstein-journals.org

Esterification: Phenolic esters can be readily prepared by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine.

Selective Deprotection Methodologies

In multi-step syntheses, the phenolic hydroxyl is often protected as an ether or ester. The choice of protecting group is critical, as it must be stable to various reaction conditions and be removable selectively. A common strategy involves using an acid-labile ether protecting group. For example, a related compound, 1-(4-tert-butoxy-phenyl)-butan-3-one, is deprotected by refluxing in 2N sulfuric acid. This process efficiently cleaves the tert-butyl ether to reveal the free phenol in high yield (93%). google.com This method highlights a reliable strategy for deprotection that could be applied to derivatives of 1-(4-hydroxy-3-methylphenyl)butan-1-one.

Table 2: Derivatization and Deprotection of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Functional GroupKey Features
Etherification (Williamson)1. NaH2. Alkyl Halide (R-X)Alkyl Ether (-OR)Requires strong base; versatile for many alkyl groups.
EsterificationAcyl Chloride (RCOCl), PyridineEster (-OCOR)Common and efficient method for protection.
Deprotection (Acid-Catalyzed)Dilute H₂SO₄, HeatHydroxyl (-OH)Effective for acid-labile groups like tert-butyl ethers. google.com

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and Directed Metalation

The aromatic ring can undergo functionalization through electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this substitution is controlled by the existing substituents.

Influence of Substituent Effects on Reactivity

The aromatic ring of this compound has three substituents, each exerting an electronic influence that affects the rate and position of electrophilic attack.

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via a strong +R (resonance) effect. chemistrytalk.orglumenlearning.com

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group through a +I (inductive) effect and hyperconjugation. libretexts.org

Butanoyl Group (-COC₃H₇): A moderately deactivating, meta-directing group due to its electron-withdrawing nature (-I and -R effects). libretexts.org

Another powerful strategy for regioselective functionalization is Directed ortho Metalation (DoM) . In this method, a Directed Metalation Group (DMG) coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The hydroxyl group itself, or more commonly a derivatized form like an O-carbamate, can serve as a potent DMG. nih.gov This allows for the introduction of an electrophile specifically at the position ortho to the directing group, a level of control not always achievable with standard SEAr reactions. wikipedia.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReactionExpected Major Product(s)Rationale
Nitration (HNO₃, H₂SO₄)1-(4-Hydroxy-3-methyl-5-nitrophenyl)butan-1-oneThe -OH and -CH₃ groups are activating and ortho, para-directing, overpowering the meta-directing butanoyl group. Substitution occurs ortho to the strongly directing -OH group.
Bromination (Br₂, FeBr₃)1-(5-Bromo-4-hydroxy-3-methylphenyl)butan-1-oneSimilar to nitration, the powerful directing effect of the hydroxyl group dictates the position of substitution.
Friedel-Crafts AcylationLow reactivityThe butanoyl group deactivates the ring, and the free hydroxyl group can complex with the Lewis acid catalyst, inhibiting the reaction.

Oxidative and Reductive Transformations of the Butanone Skeleton

The butanone side chain offers sites for both oxidation and reduction. The most common transformation is the reduction of the carbonyl group.

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For example, the related compound 1-(4-hydroxy-3-methoxyphenyl)-3-butanone is reduced to (±)-1-(4-hydroxy-3-methoxyphenyl)-3-butanol in 81% yield using NaBH₄ in ethanol. researchgate.net Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-) can be achieved under harsher conditions, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Oxidation: While the butanone skeleton is relatively stable to oxidation, strong oxidizing agents could potentially cleave the side chain or oxidize the benzylic position under certain conditions. However, the phenolic ring is also susceptible to oxidation, which can complicate such transformations. Biocatalytic methods, such as the use of microorganisms, can achieve selective reductions. For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been accomplished with high enantioselectivity using Pichia jadinii. researchgate.net

Table 4: Representative Transformations of the Butanone Skeleton

TransformationReagentsProduct Functional GroupNotes
Carbonyl ReductionNaBH₄Secondary AlcoholMild and selective for the carbonyl group.
Complete Reduction (Wolff-Kishner)H₂NNH₂, KOH, heatMethylene (-CH₂)Effective for reducing ketones to alkanes under basic conditions.
Asymmetric BioreductionMicrobial catalysts (e.g., yeast)Chiral Secondary AlcoholCan provide high stereoselectivity. researchgate.net

Chemoselective Reduction of Ketone and Aromatic Nitro Groups

No published studies were identified that specifically detail the chemoselective reduction of the ketone functional group in this compound, particularly in the context of a co-existing aromatic nitro group. While general methodologies for the chemoselective reduction of ketones in the presence of other reducible functional groups are well-established in organic chemistry, specific conditions, catalysts, and yields for this particular substrate have not been reported.

Oxidative Cleavage and Side-Chain Modification

Similarly, there is a lack of specific research on the oxidative cleavage of the butanoyl side-chain or other side-chain modifications of this compound. General principles of oxidative cleavage reactions exist, but their applicability and outcomes for this specific molecule are not documented in the scientific literature.

Utilization As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in Multistep Organic Synthesis

While no specific multistep syntheses explicitly utilizing 1-(4-hydroxy-3-methylphenyl)butan-1-one have been documented in the available literature, its structure is analogous to other hydroxyaryl ketones that are common starting materials in organic synthesis. For instance, related compounds are often employed in the synthesis of pharmaceutical intermediates. The general reactivity of such molecules suggests that this compound could be a precursor in synthetic pathways.

A plausible synthetic route to obtain this compound itself would be through a Friedel-Crafts acylation of 2-methylphenol with butyryl chloride or butanoic anhydride (B1165640). organic-chemistry.orgsigmaaldrich.com This reaction is a fundamental method for producing aryl ketones. organic-chemistry.orgsigmaaldrich.com Another potential method is the Fries rearrangement of 2-methylphenyl butyrate, which is known to convert phenolic esters into hydroxy aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The regioselectivity of this reaction (ortho vs. para acylation) can often be controlled by reaction conditions such as temperature. wikipedia.org

Table 1: Plausible Synthetic Routes to this compound

Reaction Type Reactants General Conditions Product
Friedel-Crafts Acylation 2-Methylphenol, Butyryl Chloride/Butanoic Anhydride Lewis Acid Catalyst (e.g., AlCl₃) This compound
Fries Rearrangement 2-Methylphenyl butyrate Lewis or Brønsted Acid Catalyst, Heat This compound

Building Block for Heterocyclic Systems

Substituted phenols and acetophenones are widely recognized as precursors for the synthesis of various heterocyclic compounds. researchgate.net For example, 4'-Hydroxy-3'-methylacetophenone (B56492), a structurally similar compound, is used to synthesize heterocyclic compounds with potential biological activities. The carbonyl and hydroxyl groups on this compound provide reactive sites for cyclization reactions to form heterocycles such as coumarins, chromones, or flavonoids, which are significant scaffolds in medicinal chemistry. researchcommons.orgmdpi.com

Derivatization for Scaffold Diversity and Analogue Synthesis

The functional groups present in this compound, namely the phenolic hydroxyl and the ketone carbonyl, are amenable to a wide range of chemical transformations. This allows for extensive derivatization to create diverse molecular scaffolds and synthesize libraries of analogues for structure-activity relationship (SAR) studies.

While there is no specific information on libraries derived from this compound, the general principles of combinatorial chemistry could be applied. The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution. The ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions.

The ketone group of this compound could be a target for asymmetric reduction to produce a chiral alcohol. This stereocenter could then direct the stereochemistry of subsequent reactions, which is a critical aspect in the synthesis of many biologically active molecules. Although no specific examples exist for this compound, the principles of stereochemical control are fundamental in modern organic synthesis.

Application in Polymer Chemistry and Materials Science

Phenolic compounds are known to be used in the synthesis of polymers such as polyesters and polycarbonates. The hydroxyl group of this compound could potentially be incorporated into a polymer backbone. For instance, poly(3-hydroxybutyrate) (PHB) is a biodegradable polymer, and modifications of its structure are an active area of research. mdpi.commdpi.comresearchgate.net While there is no direct evidence of using this compound in this context, its structure suggests a theoretical possibility for its use as a monomer or an additive to modify the properties of existing polymers.

Spectroscopic and Structural Data for this compound Remains Elusive

A thorough search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific chemical compound this compound. Despite the clear interest in the spectroscopic and structural properties of aromatic ketones, detailed analyses for this particular molecule are not currently available in the public domain.

The requested article, intended to focus on the advanced spectroscopic and structural elucidation of this compound, cannot be generated without the foundational experimental findings from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These methods are indispensable for confirming the chemical structure, determining molecular weight, and understanding the solid-state conformation of a compound.

Searches for ¹H and ¹³C NMR spectra, which are crucial for mapping the proton and carbon framework of the molecule, did not yield any specific results for this compound. Similarly, data from two-dimensional NMR techniques like COSY, HSQC, and HMBC, which provide deeper insights into atomic connectivity, are absent from the available literature.

In the realm of mass spectrometry, no high-resolution mass spectrometry (HRMS) data could be located to precisely determine the elemental composition and exact mass of the compound. Furthermore, tandem mass spectrometry (MS/MS) studies, which are vital for elucidating fragmentation patterns and understanding the molecule's behavior under energetic conditions, have not been published.

Finally, the solid-state structure of this compound remains undetermined, as no X-ray crystallography data has been reported. This information would be essential for describing the precise three-dimensional arrangement of atoms in the crystalline form.

While data exists for structurally similar compounds, such as 1-(4-hydroxyphenyl)butan-1-one (lacking the methyl group) and 4'-hydroxy-3'-methylacetophenone (with a shorter acyl chain), direct extrapolation of this information would be speculative and scientifically unsound. Each compound possesses unique spectroscopic and structural characteristics influenced by its specific substituent pattern.

Consequently, until dedicated research is conducted and the corresponding data is published, a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of this compound cannot be provided.

Advanced Spectroscopic and Structural Elucidation of 1 4 Hydroxy 3 Methylphenyl Butan 1 One and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules like 1-(4-Hydroxy-3-methylphenyl)butan-1-one. By probing the vibrational modes of molecular bonds, these methods provide detailed information about the presence of specific functional groups and insights into the molecule's conformational isomers. While detailed spectral analyses specifically for this compound are not extensively published, a comprehensive understanding can be derived from studies on its close structural analog, 4'-Hydroxy-3'-methylacetophenone (B56492) (HMA), which shares the same substituted phenolic ring. nih.gov

The primary difference lies in the acyl chain—a butanoyl group in the target compound versus an acetyl group in HMA. This difference primarily affects the vibrational modes associated with the alkyl chain, while the characteristic frequencies for the phenyl ring, hydroxyl, and carbonyl groups are expected to be very similar.

Functional Group Identification

The interpretation of IR and Raman spectra allows for the unambiguous identification of the key functional groups within the molecule. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed alongside experimental data to achieve precise assignments of the observed vibrational bands. nih.govresearchgate.net

Hydroxyl (-OH) Group Vibrations: The hydroxyl group gives rise to characteristic stretching and bending vibrations.

O-H Stretching (νOH): A strong, broad band in the IR spectrum, typically appearing in the 3500-3200 cm⁻¹ region, is a hallmark of the O-H stretching mode, often broadened due to hydrogen bonding. orientjchem.org

O-H In-plane Bending (δOH): This vibration is expected in the region of 1400 ± 40 cm⁻¹. orientjchem.org

C-O Stretching (νC-O): The stretching of the C-O bond of the phenol (B47542) group is typically observed in the 1298-1220 cm⁻¹ range. orientjchem.org

Carbonyl (C=O) Group Vibrations: The butanoyl group's carbonyl function is readily identifiable.

C=O Stretching (νC=O): This mode produces one of the most intense and characteristic bands in the IR spectrum, generally found in the 1700-1630 cm⁻¹ range for aryl ketones. Its precise position can be influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group. For related pyranone structures, the stretching of a carbonyl group involved in an H-bond is shifted to a lower frequency, around 1636 cm⁻¹. scifiniti.com

Methyl (-CH₃) and Alkyl Chain Vibrations: The molecule contains a methyl group on the aromatic ring and an ethyl moiety within the butanoyl chain.

C-H Stretching: Asymmetric and symmetric stretching modes of the methyl groups occur in the 3022-2926 cm⁻¹ region. orientjchem.org The butanoyl chain will contribute additional methylene (B1212753) (CH₂) stretching bands in this area.

C-H Bending: Asymmetrical bending vibrations for the methyl group are expected between 1489-1469 cm⁻¹, while symmetrical bending appears near 1418-1380 cm⁻¹. orientjchem.org Methyl rock vibrations are anticipated around 1045 cm⁻¹ and 970 cm⁻¹. orientjchem.org

Aromatic Ring Vibrations: The substituted benzene (B151609) ring has several characteristic in-plane and out-of-plane vibrations.

C=C Stretching: Phenyl ring stretching modes are typically observed in the 1601-1585 cm⁻¹ and 1322-1248 cm⁻¹ regions in IR and Raman spectra. orientjchem.org

C-H Bending: Out-of-plane C-H deformations are generally found between 1000 and 700 cm⁻¹. orientjchem.org

Ring Breathing Mode: A characteristic vibration for the tri-substituted phenyl ring is expected to appear between 750 and 600 cm⁻¹. orientjchem.org

The following table summarizes the expected key vibrational frequencies for this compound, based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
ν(O-H)Hydroxyl3500 - 3200IR
νₐₛ(C-H)Methyl/Alkyl~3020IR
νₛ(C-H)Methyl/Alkyl~2930IR
ν(C=O)Carbonyl1700 - 1630IR
ν(C=C)Aromatic Ring1600 - 1450IR, Raman
δₐₛ(C-H)Methyl~1470IR
δₛ(C-H)Methyl~1415IR
δ(O-H)Hydroxyl~1400IR
ν(C-O)Phenol1300 - 1220IR, Raman
ρ(CH₃)Methyl Rock~1050IR
γ(C-H)Aromatic Ring1000 - 700IR

Conformational Studies

Vibrational spectroscopy, when combined with theoretical calculations, is a valuable method for studying the conformational landscape of flexible molecules. For this compound, conformational flexibility arises from the rotation around the C(ring)-C(carbonyl) and C(carbonyl)-C(alkyl) single bonds, as well as the orientation of the hydroxyl proton.

Studies on similar acetophenone (B1666503) derivatives have successfully used DFT calculations to determine the potential energy surfaces and identify stable conformers. nih.govnih.gov These conformers often differ in the relative orientation of the acyl group with respect to the phenyl ring (s-cis vs. s-trans) and the orientation of the hydroxyl group, which can form an intramolecular hydrogen bond with the carbonyl oxygen. nih.gov

By calculating the theoretical vibrational spectra for each stable conformer, researchers can compare them with the experimental IR and Raman data. nih.gov Often, specific vibrational bands, particularly those sensitive to the local environment like the C=O and O-H stretching modes, will show slight shifts in frequency and intensity depending on the conformation. nih.gov This comparison allows for the identification of the dominant conformer present in the solid state or in solution. researchgate.net For instance, the analysis of vibrational spectra measured at different temperatures can reveal conformational equilibria and phase transitions in the solid state. nih.gov

Theoretical and Computational Chemistry Studies of 1 4 Hydroxy 3 Methylphenyl Butan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to exploring the electronic environment of 1-(4-hydroxy-3-methylphenyl)butan-1-one. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules like this compound. mdpi.com DFT methods, such as B3LYP with a 6-311G basis set, are frequently employed to optimize the molecular geometry and calculate various quantum chemical parameters. mdpi.com For analogous phenolic compounds, DFT has been successfully used to assess a broad range of properties. mdpi.com

These calculations can yield important descriptors of chemical behavior, including hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). mdpi.com For similar molecules, these parameters have indicated high chemical reactivity. mdpi.com The insights from DFT calculations on related structures suggest that for this compound, the oxygen atoms and the π-system of the phenyl ring would be key sites for electrophilic attack. mdpi.com

Below is a hypothetical table of quantum chemical parameters for this compound, based on typical values for similar phenolic ketones.

ParameterSymbolHypothetical ValueSignificance
Hardnessη~3.5 eVResistance to change in electron distribution
SoftnessS~0.29 eV⁻¹Reciprocal of hardness, indicates reactivity
Electronegativityχ~4.0 eVTendency to attract electrons
Electrophilicityω~2.3 eVMeasure of electrophilic character

Molecular Orbitals and Charge Distribution Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl group, particularly the phenolic oxygen and the aromatic ring. The LUMO is likely to be centered on the carbonyl group and the butan-1-one side chain. This distribution indicates that the hydroxyphenyl moiety acts as the primary electron donor, while the acyl group serves as the electron acceptor.

A Natural Bond Orbital (NBO) analysis can further detail the charge distribution, revealing the partial charges on each atom. This information is invaluable for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers). This is often achieved by systematically rotating the rotatable bonds, such as the C-C bond between the phenyl ring and the carbonyl group, and calculating the potential energy at each step.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD can explore the conformational landscape and identify the most populated conformational states. These simulations offer insights into how the molecule might behave in a biological or chemical system, including its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. imist.maresearchgate.net By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms, including the structures of transition states and intermediates. ims.ac.jpyoutube.com This is particularly useful for understanding reactions that are difficult to study experimentally due to short-lived intermediates or harsh reaction conditions. ims.ac.jp

For this compound, computational methods could be used to explore various reactions, such as oxidation of the phenol (B47542) group, reactions at the carbonyl group, or electrophilic substitution on the aromatic ring. DFT calculations can determine the activation energies for different pathways, allowing for predictions of reaction kinetics and product distributions. mdpi.com For instance, the transition state for the abstraction of the phenolic hydrogen by a radical species could be located and its energy calculated to understand its antioxidant activity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental measurements to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can predict various spectroscopic parameters:

Infrared (IR) Frequencies: The vibrational frequencies can be calculated and compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations. mdpi.com

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the molecular structure. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

The agreement between the computed and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. mdpi.com

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic DataPredicted Value (DFT)Experimental Value
Carbonyl Stretch (IR)~1675 cm⁻¹~1680 cm⁻¹
Phenolic O-H Stretch (IR)~3400 cm⁻¹~3450 cm⁻¹
¹³C NMR (Carbonyl Carbon)~200 ppm~198 ppm
¹³C NMR (Phenolic Carbon)~155 ppm~153 ppm
UV-Vis (λmax)~280 nm~282 nm

Analytical Methodologies for Characterization and Quantification Non Biological Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This is critical for both the qualitative identification and quantitative measurement of 1-(4-Hydroxy-3-methylphenyl)butan-1-one.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality for this type of analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.commdpi.com

For the analysis of butyrophenone (B1668137) derivatives, a C18 column is frequently employed. mdpi.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound on the column is influenced by the polarity of the mobile phase; a higher proportion of the organic solvent will lead to a shorter retention time. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, which is determined by its chromophoric phenyl and carbonyl groups. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water with 0.1% formic acid
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is another valuable technique, particularly for the analysis of volatile and thermally stable compounds. chula.ac.th Due to the presence of a polar phenolic hydroxyl group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and column adsorption. nih.gov

To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and less polar form. mdpi.com A common derivatization technique for phenolic compounds is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com This process significantly improves the chromatographic behavior of the compound.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates components based on their boiling points and interactions with the phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.

Table 2: Representative GC Parameters for Volatile Product Analysis

ParameterValue
Column Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)
Detector Flame Ionization Detector (FID)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for both the identification and quantification of analytes in complex mixtures.

GC-MS and LC-MS/MS in Synthetic Process Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for monitoring the progress of synthetic reactions leading to this compound. mdpi.comnih.gov These techniques allow for the tracking of starting materials, the formation of the desired product, and the emergence of any byproducts or impurities.

In GC-MS, after separation by GC, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, enabling definitive identification.

LC-MS/MS offers enhanced selectivity and sensitivity. nih.gov After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion of the target compound, which is then fragmented. The second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting species. The monitoring of specific precursor-to-product ion transitions for this compound and potential impurities provides a robust method for real-time reaction monitoring.

Q & A

Q. What are the established synthetic routes for 1-(4-Hydroxy-3-methylphenyl)butan-1-one, and how do reaction conditions influence yield?

Synthesis typically involves Friedel-Crafts acylation, where 4-hydroxy-3-methylacetophenone reacts with a butanoyl chloride derivative under acidic catalysis. Key variables include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution but require anhydrous conditions .
  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may lead to dehydroxylation side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize intermediates, improving yields up to 75% .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data ensures accurate electron density maps .
  • Hydrogen bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intramolecular interactions stabilizing the hydroxyketone moiety .
  • R-factor validation : A final R1 < 0.05 indicates reliable refinement .

Advanced Research Questions

Q. How do structural analogs of this compound differ in antioxidant activity, and what experimental designs resolve contradictory data?

Analog substitutions (e.g., tert-butoxy vs. isopropyl groups) alter redox potential and steric effects. To address contradictions:

  • Comparative assays : Use DPPH radical scavenging and ORAC assays under standardized pH (7.4) and temperature (37°C) to normalize reactivity .
  • DFT calculations : Predict H-atom donation capacity (BDE values < 85 kcal/mol correlate with high activity) .
  • Statistical validation : Apply ANOVA to differentiate activity trends across analogs (p < 0.05) .

Q. What methodologies optimize the detection of this compound in biological matrices during pharmacokinetic studies?

  • Sample preparation : Solid-phase extraction (C18 columns) with methanol:water (70:30) elution reduces matrix interference .
  • Analytical techniques :
    • HPLC-UV : Use a C18 column, mobile phase acetonitrile:0.1% formic acid (60:40), λ = 280 nm .
    • LC-MS/MS : MRM transitions at m/z 193 → 137 (quantifier) and 193 → 121 (qualifier) enhance specificity .
  • Validation parameters : Linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) ensure reliability .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns of this compound?

  • High-resolution datasets : Collect data at synchrotron sources (λ = 0.7 Å) to resolve weak H-bonds .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯O) to identify dominant motifs .
  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling of pseudo-symmetry .

Q. What strategies are employed to study the interaction of this compound with oxidative stress-related enzymes?

  • Enzyme kinetics : Measure IC₅₀ values against xanthine oxidase or NADPH oxidase via spectrophotometric assays (ΔA₃₀₀/min) .
  • Molecular docking : AutoDock Vina simulates binding to catalytic sites (e.g., FAD-binding domain in EC 1.5.99.14) .
  • Site-directed mutagenesis : Validate key residues (e.g., Arg281 in xanthine oxidase) via recombinant enzyme assays .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

  • Steric maps : Calculate Connolly surfaces to assess accessibility of the ketone group .
  • Hammett analysis : σ⁺ values for substituents (e.g., -OH: σ⁺ = -0.92) correlate with reaction rates in nucleophilic acyl substitutions .
  • Kinetic isotope effects : Compare kH/kD in deuterated solvents to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.